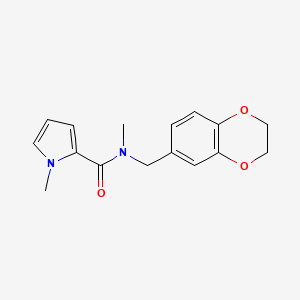
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic effects. BRL-15572 is a selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. The ability to selectively block the CB1 receptor has led to significant interest in the potential therapeutic applications of BRL-15572.
Mécanisme D'action
BRL-15572 is a selective antagonist of the CB1 receptor, meaning that it binds to the receptor and prevents its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Blockade of the CB1 receptor by BRL-15572 leads to a reduction in the activity of these physiological processes.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce food intake and body weight, as well as reduce cocaine-seeking behavior. BRL-15572 has also been shown to reduce the rewarding effects of drugs of abuse in animal models. In addition, BRL-15572 has been shown to reduce pain sensation in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to selectively block the activity of the CB1 receptor without affecting other physiological processes. However, one limitation of using BRL-15572 is its relatively low potency compared to other CB1 receptor antagonists. This can make it more difficult to achieve complete blockade of the CB1 receptor in animal models.
Orientations Futures
There are a number of potential future directions for research on BRL-15572. One area of research could focus on the potential use of BRL-15572 as a treatment for other disorders that are thought to involve the CB1 receptor, such as anxiety and depression. Another area of research could focus on the development of more potent CB1 receptor antagonists based on the structure of BRL-15572. Finally, research could focus on the development of more selective CB1 receptor antagonists that target specific subtypes of the CB1 receptor, which could have potential therapeutic advantages over non-selective antagonists.
Méthodes De Synthèse
BRL-15572 can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the formation of a pyrrole ring, followed by the introduction of the benzodioxin group and the amide functional group. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential therapeutic applications. One area of research has focused on the potential use of BRL-15572 as a treatment for obesity. The CB1 receptor is involved in the regulation of appetite and energy balance, and blockade of this receptor has been shown to reduce food intake and promote weight loss in animal models. BRL-15572 has been shown to be effective in reducing food intake and body weight in rodents, making it a promising candidate for further development as an anti-obesity drug.
Another area of research has focused on the potential use of BRL-15572 as a treatment for drug addiction. The CB1 receptor is involved in the reward pathway in the brain, and activation of this receptor is thought to be involved in the development of addiction to drugs of abuse. Blockade of the CB1 receptor has been shown to reduce drug-seeking behavior in animal models of addiction. BRL-15572 has been shown to be effective in reducing cocaine-seeking behavior in rats, making it a potential candidate for the treatment of drug addiction.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-17-7-3-4-13(17)16(19)18(2)11-12-5-6-14-15(10-12)21-9-8-20-14/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUGTVUFHOYNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)

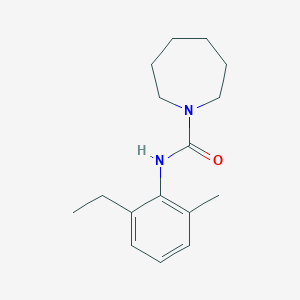
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
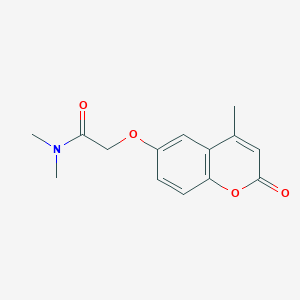
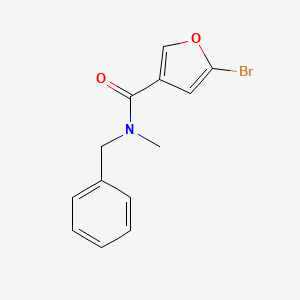


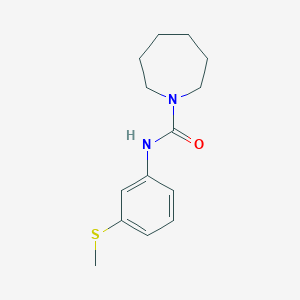
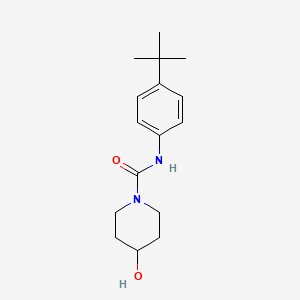
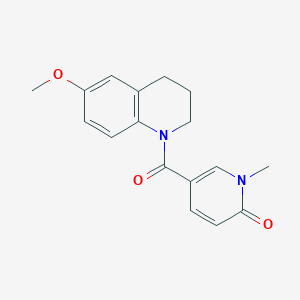
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)